![molecular formula C19H20F2N2O4S B2744658 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide CAS No. 955255-36-4](/img/structure/B2744658.png)
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide
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Overview
Description
“N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide” is a complex organic compound. It is related to the class of compounds known as β-lactams . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .
Synthesis Analysis
The synthesis of this compound involves standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . It is found that at least two mol equivalents of ceric ammonium nitrate (CAN) are needed for the oxidation of N-(4-ethoxyphenyl)-2-azetidinones to N-unsubstituted-2-azetidinones .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its intricate structure. The compound can undergo oxidative N-dearylation when treated with ceric ammonium nitrate .Scientific Research Applications
Bioactive Ligands and Chemosensors
This compound, due to its structural similarity with pyridine derivatives, may serve as a bioactive ligand. Pyridine-based Schiff bases, which are structurally related, have shown potential in medicinal chemistry due to their physiological effects similar to pyridoxal-amino acid systems, important in metabolic reactions . They also exhibit strong binding abilities towards various cations and anions, which can be utilized in the development of chemosensors for the detection of specific ions in environmental and biological media .
Antioxidant and Antimitotic Activities
Compounds with a pyridine base have been synthesized and found to possess antioxidant and antimitotic activities . Given the structural features of our compound of interest, it could potentially be explored for similar activities, contributing to the understanding of cellular processes and the development of therapeutic agents.
Pharmaceutical Drug Design
The compound’s framework, which includes a sulfonamide group, is commonly found in pharmaceuticals. Sulfonamides are known for their diverse pharmacological activities, including diuretic, hypoglycemic, and anti-inflammatory effects . This suggests that our compound could be a candidate for drug design and development, targeting a range of disease states.
Antibacterial and Antiviral Research
Sulfonamide compounds have demonstrated a range of bioactivities, including antibacterial and antiviral properties . The compound could be investigated for its efficacy against various bacterial and viral pathogens, contributing to the search for new antimicrobial agents.
Anticancer Research
The presence of a pyrrolidinone ring in the compound’s structure is noteworthy, as similar structures have been associated with anticancer activity . Research into this compound could focus on its potential as an anticancer agent, exploring its mechanism of action and effectiveness against different cancer cell lines.
Agrochemical Development
Given the compound’s structural similarity to pyridine derivatives, which are used as precursors to agrochemicals , it could be explored for its utility in the development of new agrochemicals. This could include studies on its effects on plant growth, pest resistance, and overall crop yield.
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, which this compound may be related to, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely depending on the specific derivative and its targets.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c1-2-27-16-6-4-15(5-7-16)23-12-13(9-19(23)24)11-22-28(25,26)18-8-3-14(20)10-17(18)21/h3-8,10,13,22H,2,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICPCAGDZZKWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide |
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